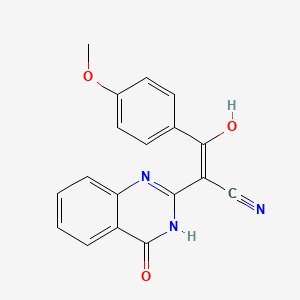
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2,3-dimethoxyphenyl group and a methyl ester group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学研究应用
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
相似化合物的比较
Methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate: A related ester with a different functional group at the 3-position.
The uniqueness of this compound lies in its specific oxazole ring structure and the presence of both methoxy and ester groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
330558-50-4 |
|---|---|
分子式 |
C13H13NO5 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
methyl 3-(2,3-dimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-10-6-4-5-8(12(10)17-2)9-7-11(19-14-9)13(15)18-3/h4-7H,1-3H3 |
InChI 键 |
LAZRKLZGIKVBDC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686161.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)

![2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide](/img/structure/B11686179.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686193.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11686198.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzamide](/img/structure/B11686214.png)

![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
